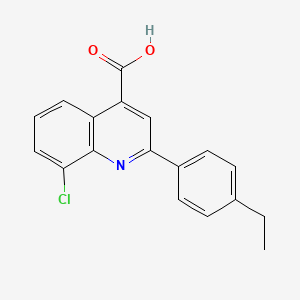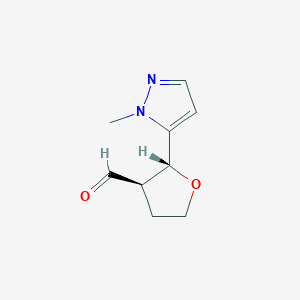
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydrofuran derivatives and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of various enzymes involved in the inflammatory response. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, a key mediator of inflammation. Additionally, (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to exhibit potent anti-inflammatory and anti-cancer activities. This compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, including COX-2. Additionally, (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This compound has also been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde in lab experiments is its potent anti-inflammatory and anti-cancer activities. Additionally, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in various experimental settings. However, one of the limitations of using this compound is its complex mechanism of action, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde. One area of interest is the development of new synthetic methods for this compound, which may improve its purity and yield. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential targets in various biological pathways. Finally, the potential applications of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde in drug discovery and development should be explored further, as this compound has shown promising results in preclinical studies.
Synthesis Methods
The synthesis of (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde involves a multi-step process that requires advanced chemical knowledge and laboratory equipment. One of the most commonly used methods for synthesizing this compound is the reaction between tetrahydrofuran and pyrazole in the presence of a suitable aldehyde. This reaction is usually carried out under controlled conditions, and the purity of the final product is assessed using various analytical techniques.
Scientific Research Applications
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use in medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and anti-cancer activities. Additionally, this compound has been used to study the mechanism of action of various biological processes, including enzyme inhibition and protein binding.
properties
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(2-4-10-11)9-7(6-12)3-5-13-9/h2,4,6-7,9H,3,5H2,1H3/t7-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYDHBQPGZPIHK-IONNQARKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2692220.png)

![N-{3-[1-(hydroxyimino)ethyl]phenyl}acetamide](/img/structure/B2692225.png)
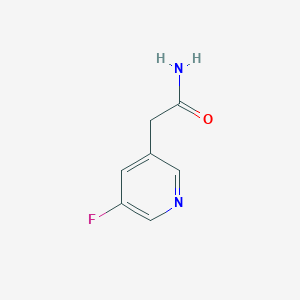
![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)
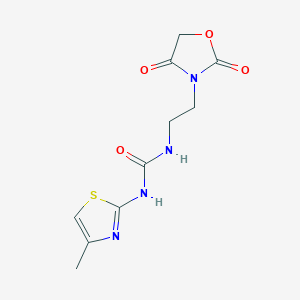
![3-(2-chlorobenzyl)-6-(3,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692231.png)
![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)
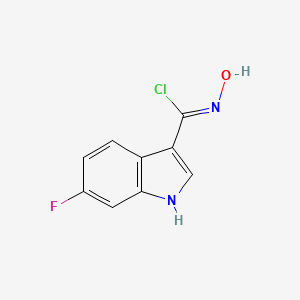
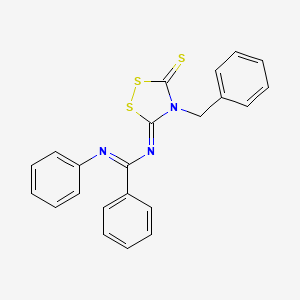
![1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine](/img/structure/B2692240.png)
